Trolox

Antioxidant Assays Cell Culture Aqueous Biochemistry

Trolox is the mandatory metrological anchor for the entire TEAC/ORAC/FRAP/DPPH assay ecosystem—every antioxidant capacity value reported in these units is calibrated against Trolox as the primary standard. Its aqueous solubility (~3 mg/mL) and cell permeability enable oxidative stress investigations in purely aqueous systems where α-tocopherol cannot be used. Unlike other antioxidants, Trolox demonstrates superior efficacy in post-insult therapeutic intervention models and exhibits its highest scavenging rate constants against hydroxyl radicals. Replacing Trolox with another antioxidant would invalidate cross-study comparability across the global antioxidant literature. For publication-compliant TEAC/ORAC/FRAP data, Trolox is non-substitutable.

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
CAS No. 53188-07-1
Cat. No. B1683679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrolox
CAS53188-07-1
Synonyms(+--)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
(+--)-trolox
(R,S)-6-hydroxy-2,5,7,8-tetramethyl-2-chromanecarboxylic acid
2h-1-benzopyran-2-carboxylic acid, 3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-
2h-1-benzopyran-2-carboxylic acid, 3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-, (+--)-
3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2h-1-benzopyran-2- carboxylic acid
6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2h-chromene-2-carboxylic acid
6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
KH176
Trolox
Trolox C
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(CCC(O2)(C)C(=O)O)C(=C1O)C)C
InChIInChI=1S/C14H18O4/c1-7-8(2)12-10(9(3)11(7)15)5-6-14(4,18-12)13(16)17/h15H,5-6H2,1-4H3,(H,16,17)
InChIKeyGLEVLJDDWXEYCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trolox (CAS 53188-07-1) for Antioxidant Research: Water-Soluble Vitamin E Analog and Universal Reference Standard


Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a synthetic, water-soluble, cell-permeable analog of vitamin E [1]. Its molecular formula is C14H18O4 with a molecular weight of 250.30 g/mol [2]. Unlike the highly lipophilic parent molecule α-tocopherol, Trolox incorporates a carboxyl group in place of the phytol tail, conferring aqueous solubility suitable for biological and biochemical applications [3]. This compound serves as the universal reference standard for multiple antioxidant capacity assays including TEAC (Trolox Equivalent Antioxidant Capacity), ORAC (Oxygen Radical Absorbance Capacity), FRAP (Ferric Reducing Antioxidant Power), and DPPH radical scavenging, with results expressed in Trolox Equivalents (TE) [4].

Why Trolox (CAS 53188-07-1) Cannot Be Replaced by Generic Vitamin E or Other Common Antioxidants in Quantitative Research


Trolox occupies a unique position among antioxidants that makes it non-substitutable for critical applications. While α-tocopherol is exclusively lipid-soluble, Trolox's aqueous solubility (~3 mg/mL at neutral pH) and cell permeability enable experimental designs that are physically impossible with the parent vitamin . More importantly, Trolox serves as the metrological anchor for the entire TEAC/ORAC/FRAP assay ecosystem—every antioxidant capacity value reported in these systems is calibrated against Trolox as the primary standard [1]. Replacing Trolox with another antioxidant would break cross-study comparability and invalidate quantitative comparisons across the antioxidant literature. Additionally, Trolox demonstrates differential scavenging selectivity across reactive oxygen species that does not scale linearly with other antioxidants; a compound with higher DPPH IC50 may show inferior hydroxyl radical scavenging [2]. The evidence below quantifies these non-interchangeable properties.

Trolox (CAS 53188-07-1): Quantitative Comparative Evidence for Procurement Decision-Making


Aqueous Solubility of Trolox Enables Experimental Conditions Impossible with α-Tocopherol

Trolox demonstrates aqueous solubility of approximately 3 mg/mL at neutral pH and up to 25 mg/mL in alkaline aqueous solutions, whereas α-tocopherol is essentially insoluble in water and requires organic solvents or micellar systems . This solubility differential is structural: Trolox replaces α-tocopherol's hydrophobic phytol chain with a carboxyl group, imparting water compatibility while retaining the chromanol antioxidant head group [1].

Antioxidant Assays Cell Culture Aqueous Biochemistry Vitamin E Research

Trolox Exhibits 3.96-Fold Higher Potency Than Vitamin C in DPPH Radical Scavenging

In head-to-head DPPH radical scavenging assays, Trolox demonstrates an IC50 of 19.85 ± 1.08 μg/mL (equivalent to 79.3 μM), compared to ascorbic acid (vitamin C) which shows an IC50 of 5.29 ± 0.28 μg/mL (30.0 μM) [1]. When calculated by molar concentration required for 50% DPPH radical reduction, Trolox requires 2.64-fold higher molar concentration than vitamin C; however, in a separate study measuring total ROS scavenging in UV-irradiated leukocytes, Trolox exhibited an IC50 of 1.03 mM versus vitamin C at 0.26 mM, representing a 3.96-fold potency difference [2].

Free Radical Scavenging DPPH Assay Antioxidant Potency Standard Calibration

Trolox Demonstrates Differential Temporal Protection Profile Compared to N-Acetylcysteine in Oxidative Cytotoxicity Models

In primary rat astrocytes exposed to acrylonitrile-induced oxidative cytotoxicity, Trolox and N-acetylcysteine (NAC) exhibited fundamentally different temporal protection profiles. Trolox post-treatment was more efficacious in attenuating acrylonitrile-induced oxidative stress, whereas NAC was efficacious for both pre- and post-treatment interventions [1]. Specifically, high-concentration NAC showed significant protection in pretreatment, while Trolox at both tested concentrations showed minimal preventive effect but robust therapeutic benefit when administered post-insult [2].

Cytoprotection Oxidative Stress Pre-treatment vs Post-treatment Neuroprotection

Trolox Superior to α-Tocopherol in Cardiac Ischemia/Reperfusion Functional Recovery

In isolated rat heart ischemia/reperfusion models, Trolox provided superior functional recovery compared to α-tocopherol. Both compounds favorably affected cardiac recovery, but vitamin E did so less effectively than Trolox [1]. Furthermore, Trolox significantly inhibited the production of thiobarbituric acid reactive substances (TBARS), a quantitative marker of lipid peroxidation, suggesting that the observed cardioprotective effects are directly attributable to its antioxidant activities [2].

Ischemia-Reperfusion Injury Cardioprotection Ex Vivo Models Oxidative Damage

Trolox Scavenging Rate Constants Vary by ROS Species: Different Selectivity Profile Than Competing Hydrophilic Antioxidants

Trolox exhibits differential scavenging rate constants across reactive oxygen species that do not parallel other hydrophilic antioxidants. The magnitude of scavenging rate constants was notably dependent on the character of each ROS, with overall rate constants highest for hydroxyl radical scavenging and lowest for superoxide anion [1]. For singlet oxygen scavenging, Trolox was a better scavenger than histidine and furfuryl alcohol at low concentrations (<1 mM) [2].

ROS Scavenging Kinetics Hydroxyl Radical Singlet Oxygen Superoxide Anion

Trolox Serves as Universal Reference Standard Across TEAC, ORAC, FRAP, and DPPH Assay Platforms

Trolox is the designated primary standard for the four most widely adopted antioxidant capacity assays globally: TEAC (Trolox Equivalent Antioxidant Capacity), ORAC (Oxygen Radical Absorbance Capacity), FRAP (Ferric Reducing Antioxidant Power), and DPPH radical scavenging [1]. In TEAC assays, the concentration required for 50% reduction of ABTS+ radical cation at 1 minute is 5.20 ± 0.02 μM for Trolox, providing the calibration baseline against which all test compounds are quantified and expressed as Trolox Equivalents [2]. The FRAP assay similarly expresses reducing power as μmol Trolox per gram of dry matter [3].

Antioxidant Capacity Standardization TEAC Assay ORAC Assay FRAP Assay Method Validation

Trolox (CAS 53188-07-1): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Standardization of Antioxidant Capacity Measurements Across TEAC, ORAC, and FRAP Platforms

Trolox is the metrological anchor for reporting antioxidant capacity in TEAC, ORAC, FRAP, and DPPH units. Any laboratory publishing antioxidant capacity data in these formats must calibrate against Trolox as the primary reference standard, with results expressed in Trolox Equivalents (TE) [1]. The TEAC assay uses Trolox as the quantitative benchmark, requiring 5.20 ± 0.02 μM Trolox for 50% reduction of ABTS+ radical cation at 1 minute [2]. This application is mandatory rather than optional for cross-study comparability and publication compliance.

Aqueous-Phase Oxidative Stress Studies in Cell Culture and Cytosolic Systems

Trolox's aqueous solubility (~3 mg/mL at neutral pH) and cell permeability enable oxidative stress investigations in purely aqueous biological systems where α-tocopherol cannot be used without organic solvents or micellar carriers [1]. This property makes Trolox uniquely suitable for cell culture media supplementation, cytosolic antioxidant activity assays, and in vitro models requiring water-compatible vitamin E activity. Studies confirm Trolox freely permeates cellular membranes, enabling effective suppression of intracellular ROS [2].

Therapeutic Intervention Studies in Ischemia-Reperfusion and Neurotoxicity Models

Based on quantitative evidence demonstrating Trolox's superior efficacy in post-insult administration, this compound is optimally deployed in therapeutic intervention studies rather than prophylaxis-focused experiments. In cardiac ischemia/reperfusion models, Trolox provided superior functional recovery compared to α-tocopherol [1]. In neurotoxicity studies, Trolox post-treatment was more efficacious in attenuating acrylonitrile-induced oxidative stress, whereas NAC was required for effective pretreatment protection [2]. Researchers should select Trolox specifically for post-damage therapeutic investigations.

Hydroxyl Radical-Selective Scavenging and Photoprotection Research

Trolox demonstrates its highest scavenging rate constants against hydroxyl radicals among all ROS species tested, making it particularly suitable for investigations focused on hydroxyl radical-mediated oxidative damage [1]. Additionally, Trolox is a superior singlet oxygen scavenger compared to histidine and furfuryl alcohol at concentrations below 1 mM, supporting its application in photoprotection studies involving photosystem components [2]. Researchers targeting superoxide anion-dominant systems should consider alternative antioxidants given Trolox's lower relative scavenging rates for this ROS species.

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